LeuRS-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13BClNO3 |
|---|---|
Molecular Weight |
241.48 g/mol |
IUPAC Name |
[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine |
InChI |
InChI=1S/C10H13BClNO3/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9/h3-4,8,14H,2,5,13H2,1H3/t8-/m1/s1 |
InChI Key |
FAIWKHSRNFCJGO-MRVPVSSYSA-N |
Isomeric SMILES |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O |
Canonical SMILES |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LeuRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-tRNA synthetase (LeuRS) is a critical enzyme in bacterial protein synthesis, making it a prime target for the development of novel antibacterial agents. LeuRS-IN-1, also known as GSK3036656 or GSK656, is a potent and selective inhibitor of Mycobacterium tuberculosis LeuRS (Mtb LeuRS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and downstream signaling consequences. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction to Leucyl-tRNA Synthetase and its Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a crucial step in protein biosynthesis.[1] By ensuring the fidelity of this process, they play a central role in translating the genetic code.[2] The significant structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of selective antibacterial agents.[2]
Leucyl-tRNA synthetase (LeuRS) is a class I aaRS responsible for charging tRNALeu with leucine.[1] Inhibition of LeuRS leads to a depletion of leucyl-tRNALeu, which in turn stalls ribosomal protein synthesis and ultimately results in bacterial growth inhibition.[3]
Mechanism of Action of this compound
This compound is a member of the oxaborole class of compounds that exhibit a unique mechanism of action against LeuRS.[3][4]
The Oxaborole tRNA-Trapping (OBORT) Mechanism
Unlike competitive inhibitors that bind to the active site, this compound functions through an innovative mechanism known as oxaborole tRNA-trapping (OBORT).[2][3][4] This mechanism involves the formation of a covalent adduct with the 3'-terminal adenosine of tRNALeu within the editing domain of the LeuRS enzyme.[5][6]
The key steps of the OBORT mechanism are as follows:
-
This compound enters the editing site of the LeuRS enzyme.
-
The boron atom of the oxaborole ring of this compound forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of an uncharged tRNALeu molecule.[5]
-
This creates a stable, tripartite LeuRS-tRNALeu-inhibitor adduct.[6]
-
The formation of this adduct effectively traps the tRNALeu in the editing site, preventing the catalytic turnover of the enzyme and blocking the release of charged leucyl-tRNALeu.[5]
-
The resulting depletion of leucyl-tRNALeu halts protein synthesis.[4]
Quantitative Data for this compound (GSK656)
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | M. tuberculosis LeuRS | 0.20 µM | [7] |
| Human cytoplasmic LeuRS | 132 µM | [7] | |
| Human mitochondrial LeuRS | >300 µM | [7] | |
| MIC | M. tuberculosis H37Rv | 0.08 µM | [7] |
| EC50 | HepG2 cell toxicity | 381 µM | |
| HepG2 protein synthesis | 137 µM |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis
| Mouse Model | Dosing Regimen | Outcome | Reference |
| Acute Infection | 100 mg/kg, orally, daily for 8 days | Significant reduction in lung CFU | [1] |
| Chronic Infection | 33 mg/kg, orally, 5 days/week for 8 weeks | Significant reduction in lung and spleen CFU | [1] |
| Efficacy | ED99 | 0.4 mg/kg |
Experimental Protocols
Mtb LeuRS Inhibition Assay (IC50 Determination)
This protocol is adapted from the methods described by Li et al. (2017).[7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the Mtb LeuRS enzyme, total tRNA from E. coli, and 14C-labeled L-leucine in an appropriate assay buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the aminoacylation reaction by adding ATP to the mixture.
-
Reaction Termination: After a 7-minute incubation, stop the reaction by precipitating the tRNA and associated radiolabeled leucine using trichloroacetic acid (TCA).
-
Quantification: Filter the precipitate and quantify the amount of incorporated 14C-L-leucine using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic nonlinear regression model.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis H37Rv can be determined using the broth microdilution method as recommended by EUCAST.[8][9][10]
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv to a concentration of approximately 5 x 105 CFU/mL in Middlebrook 7H9 broth supplemented with OADC.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 14-21 days.
-
MIC Reading: The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.[11][12]
In Vivo Efficacy in Mouse Models of Tuberculosis
The in vivo efficacy of this compound is evaluated in both acute and chronic mouse models of tuberculosis.[13][14][15][16][17]
Acute Infection Model:
-
Infection: Infect mice (e.g., C57BL/6) intratracheally with a high dose of M. tuberculosis H37Rv (e.g., 105 CFU).[1]
-
Treatment: Begin oral administration of this compound one day post-infection and continue for 8 consecutive days.[1]
-
Assessment: At the end of the treatment period, euthanize the mice, homogenize the lungs, and determine the bacterial load by plating serial dilutions on Middlebrook 7H11 agar and counting colony-forming units (CFU).[13]
Chronic Infection Model:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 100 CFU).[1]
-
Treatment: Allow the infection to establish for a period (e.g., 6 weeks) before initiating oral treatment with this compound for 8 weeks (e.g., 5 days a week).[1]
-
Assessment: Twenty-four hours after the last dose, determine the bacterial load in both the lungs and spleen as described for the acute model.[1]
Downstream Signaling Pathways
Inhibition of aminoacyl-tRNA synthetases triggers a cellular stress response. While the canonical amino acid starvation response is mediated by the kinase GCN2, recent evidence suggests that aaRS inhibitors can activate a distinct signaling pathway.[18]
Inhibition of LeuRS by this compound leads to an accumulation of uncharged tRNALeu. This accumulation is sensed by GCN1 (General Control Nonderepressible 1), a protein that associates with the ribosome.[18][19][20][21][22] GCN1, in turn, can modulate downstream signaling pathways, including those involved in inflammatory responses, independently of GCN2.[18] This suggests that GCN1 may act as a key sensor of uncharged tRNA levels, branching off from the canonical GCN2-mediated integrated stress response. The precise downstream effectors of this GCN1-dependent pathway are an active area of research.
Conclusion
This compound is a promising antitubercular agent that operates through a novel and highly specific mechanism of action. By trapping tRNALeu in the editing site of Mtb LeuRS, it effectively inhibits protein synthesis, leading to potent bactericidal activity. The quantitative data demonstrate its high selectivity for the mycobacterial enzyme over its human counterparts, suggesting a favorable safety profile. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of antibacterial drug discovery and development. Further elucidation of the downstream GCN1-mediated signaling pathway will provide deeper insights into the cellular response to aaRS inhibition and may reveal new therapeutic opportunities.
References
- 1. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EUCAST: Reference Method [eucast.org]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. GCN1 couples GCN2 to ribosomal state to initiate amino acid response pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
LeuRS-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and chemical synthesis of LeuRS-IN-1, a potent inhibitor of Mycobacterium tuberculosis (M.tb) leucyl-tRNA synthetase (LeuRS). This document details the scientific journey from initial identification to the elucidation of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this promising anti-tubercular agent.
Discovery of this compound: Targeting Protein Synthesis in M. tuberculosis
The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel therapeutic agents with unexploited mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein synthesis, have been identified as attractive targets for the development of new antibiotics. This compound emerged from research focused on identifying inhibitors of the M. tuberculosis leucyl-tRNA synthetase (M.tb LeuRS).
The discovery process for compounds within the broader chemical class of this compound likely involved a multi-step approach, beginning with high-throughput screening of compound libraries against the M.tb LeuRS enzyme. Promising hits from these screens, such as those with a pyrazolo[3,4-d]pyrimidine core, would have then undergone extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. This iterative process of chemical synthesis and biological testing would have led to the identification of this compound as a lead candidate with potent inhibitory activity.
dot
Chemical Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary and not publicly detailed, a plausible synthetic route can be inferred from the general synthesis of related N-substituted pyrazolo[3,4-d]pyrimidine derivatives. The synthesis would likely involve a convergent approach, preparing key intermediates separately before their final coupling.
The core structure, a substituted 1H-pyrazolo[3,4-d]pyrimidine, is a common scaffold in medicinal chemistry. The synthesis would likely begin with the construction of this core, followed by sequential or convergent addition of the various side chains. A key step would be the amination of a halogenated pyrazolopyrimidine intermediate with the appropriate amine to introduce the N-(4-chloro-2-methylphenyl)acetamide moiety. Another crucial step would be the attachment of the (3R,5S)-3,5-dimethylmorpholino group.
dot
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
This compound exerts its antibacterial effect by specifically inhibiting the enzymatic activity of leucyl-tRNA synthetase in M. tuberculosis. This enzyme is responsible for the crucial first step in protein synthesis: the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA). By binding to the LeuRS enzyme, this compound prevents the formation of leucyl-tRNA, thereby halting protein synthesis and ultimately leading to bacterial cell death. The selectivity of this compound for the bacterial enzyme over its human counterpart is a key factor in its potential as a therapeutic agent.
dot
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, demonstrating its potent and selective activity.
| Parameter | Target | Value | Reference |
| IC50 | M.tb LeuRS | 0.06 µM | [1][2] |
| Kd | M.tb LeuRS | 0.075 µM | [1][2] |
| IC50 | Human cytoplasmic LeuRS | 38.8 µM | [1][2] |
| EC50 | HepG2 Protein Synthesis | 19.6 µM | [1][2] |
| EC50 | HepG2 Cell Toxicity (48h) | 65.8 µM | [1][2] |
| MIC | M.tb H37Rv | 0.02 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of LeuRS by 50% (IC50).
Principle: The enzymatic activity of LeuRS is measured by quantifying the amount of radiolabeled leucine that is attached to its cognate tRNA.
Materials:
-
Purified M.tb LeuRS and human cytoplasmic LeuRS
-
Total tRNA from E. coli or specific tRNALeu
-
14C-labeled L-leucine
-
ATP, MgCl2, KCl, DTT
-
Reaction buffer (e.g., Tris-HCl)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, KCl, DTT, and tRNA.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the LeuRS enzyme and 14C-labeled L-leucine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by precipitating the tRNA and any attached radiolabeled leucine with cold TCA.
-
Filter the precipitate and wash to remove any unincorporated radiolabeled leucine.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
HepG2 Protein Synthesis Inhibition Assay
This assay measures the effect of an inhibitor on overall protein synthesis in a human cell line.
Principle: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid (e.g., 3H-leucine or 35S-methionine) into newly synthesized proteins.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Radiolabeled amino acid (e.g., 3H-leucine)
-
Lysis buffer
-
TCA
-
Scintillation fluid and counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Add the radiolabeled amino acid to the cell culture medium and incubate for a defined period (pulse labeling).
-
Wash the cells to remove unincorporated radiolabeled amino acid.
-
Lyse the cells to release the proteins.
-
Precipitate the proteins with TCA.
-
Filter the precipitate and wash.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
Normalize the radioactivity to the total protein content in each sample.
-
Calculate the percentage of protein synthesis inhibition and determine the EC50 value.
Conclusion
This compound represents a significant advancement in the search for novel anti-tubercular agents. Its potent and selective inhibition of M.tb LeuRS, a crucial enzyme for bacterial survival, highlights the potential of targeting protein synthesis pathways. The data presented in this guide underscore the promising profile of this compound as a lead compound for further preclinical and clinical development in the fight against tuberculosis. The provided experimental frameworks can serve as a foundation for researchers and drug development professionals working in this critical area of infectious disease research.
References
The Structure-Activity Relationship of LeuRS-IN-1 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of LeuRS-IN-1 and its analogs, a promising class of inhibitors targeting leucyl-tRNA synthetase (LeuRS), particularly in Mycobacterium tuberculosis (M.tb). This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the critical mechanism of action.
Introduction to Leucyl-tRNA Synthetase as a Drug Target
Leucyl-tRNA synthetase (LeuRS) is a vital enzyme responsible for the accurate attachment of leucine to its cognate tRNA during protein synthesis.[1] Its essential role in bacterial viability and the structural differences between prokaryotic and eukaryotic LeuRS make it an attractive target for the development of novel antibacterial agents.[1][2] Inhibition of LeuRS leads to the cessation of protein synthesis and subsequent bacterial cell death.[1] One of the most promising classes of LeuRS inhibitors is the benzoxaboroles, which includes this compound and its analogs.[3] These compounds employ a unique mechanism of action known as the oxaborole tRNA-trapping (OBORT) mechanism.[3][4]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of this compound and a selection of its 3-aminomethyl benzoxaborole analogs against M.tb LeuRS and M.tb H37Rv, the most common strain of tuberculosis. The data highlights the impact of various substitutions on the benzoxaborole core.
Table 1: In Vitro Activity of this compound and Key Analogs [3][5]
| Compound | Substitution(s) | M.tb LeuRS IC50 (µM) | M.tb H37Rv MIC (µg/mL) | M.tb H37Rv MIC (µM) | Human Cytoplasmic LeuRS IC50 (µM) | Human Mitochondrial LeuRS IC50 (µM) |
| This compound (GSK656) | (S)-3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy) | 0.20 | 0.05 | 0.08 | 132 | >300 |
| AN3016 | 3-aminomethyl | 3.5 | 1 | - | - | - |
| AN3017 | 7-ethoxy | 0.64 | 1.8 | - | - | - |
| Compound 1 | 3-aminomethyl, 7-ethoxy | 0.28 | 0.26 | - | - | - |
| Compound 5 | 3-aminomethyl, 5-chloro, 7-ethoxy | >10 | 1.1 | - | - | - |
| Compound 7 | 3-aminomethyl, 6-fluoro, 7-ethoxy | >10 | >10 | - | - | - |
| Compound 11 | 3-aminomethyl, 4-bromo, 7-ethoxy | 0.15 | 0.13 | - | - | - |
SAR Summary:
-
3-Aminomethyl Group: The introduction of a 3-aminomethyl group is crucial for potent activity, as demonstrated by the significant improvement in the LeuRS IC50 of Compound 1 compared to AN3017.[3] This group enhances interactions within the editing domain of the enzyme.[4]
-
7-Alkoxy Group: A 7-ethoxy or similar alkoxy group also contributes significantly to potency (compare AN3016 and Compound 1).[3] This substituent can form additional interactions with the tRNA backbone.[4]
-
Halogenation at Position 4: Halogen substitution at the 4-position, particularly with chloro (this compound/GSK656) or bromo (Compound 11), leads to the most potent analogs.[3][5]
-
Halogenation at Other Positions: Halogen substitutions at the 5 or 6 positions are not well-tolerated and result in a significant loss of activity.[3]
-
Selectivity: this compound (GSK656) demonstrates high selectivity for the M.tb LeuRS enzyme over its human cytoplasmic and mitochondrial counterparts, which is a critical attribute for minimizing potential toxicity.[5]
Mechanism of Action: Oxaborole tRNA-Trapping (OBORT)
The primary mechanism of action for benzoxaborole inhibitors like this compound is the oxaborole tRNA-trapping (OBORT) mechanism.[3][4] In this process, the boron atom of the oxaborole ring forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of uncharged tRNALeu.[3][6] This adduct then traps the tRNALeu in the editing site of the LeuRS enzyme, preventing the catalytic turnover and subsequent protein synthesis.[3]
Caption: The Oxaborole tRNA-Trapping (OBORT) mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of LeuRS inhibitors.
M.tb LeuRS Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of LeuRS by 50%.[3]
Materials:
-
Purified recombinant M.tb LeuRS enzyme
-
tRNALeu
-
L-leucine
-
ATP
-
[14C]-L-leucine (radiolabeled)
-
Inhibitor compounds
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the reaction buffer.
-
In a reaction plate, combine the LeuRS enzyme, tRNALeu, L-leucine (including a tracer amount of [14C]-L-leucine), and the diluted inhibitor.
-
Incubate the mixture for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the aminoacylation reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specific time (e.g., 7 minutes).
-
Stop the reaction by precipitating the enzyme and tRNA (e.g., using trichloroacetic acid).
-
Filter the precipitate and wash to remove unincorporated [14C]-L-leucine.
-
Quantify the amount of radiolabeled leucine attached to the tRNA using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model (e.g., a four-parameter logistic model).[3]
Caption: Workflow for the LeuRS enzyme inhibition assay.
M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth or 7H10/7H11 agar
-
Inhibitor compounds
-
Microplates (for broth microdilution) or petri dishes (for agar dilution)
-
Incubator (37°C)
Procedure (Broth Microdilution Method): [7]
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Prepare two-fold serial dilutions of the inhibitor compound in 7H9 broth in a microplate.
-
Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates in gas-permeable bags and incubate at 37°C.
-
After a defined incubation period (e.g., 6-7 days), assess bacterial growth. This can be done visually or using a growth indicator such as resazurin or by measuring luminescence in engineered strains.[7]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Procedure (Agar Dilution Method): [8]
-
Prepare Middlebrook 7H10 or 7H11 agar containing two-fold serial dilutions of the inhibitor compound.
-
Spot a standardized inoculum of M. tuberculosis H37Rv onto the surface of the agar plates. Include a drug-free control plate.
-
Incubate the plates at 37°C for a specified period (e.g., 21 days).
-
The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population growth compared to the control plate.[8]
In Vivo Pharmacokinetics and Efficacy
The in vivo evaluation of LeuRS inhibitors is crucial to assess their drug-like properties and therapeutic potential.
Pharmacokinetic (PK) Studies
PK studies are conducted in animal models (e.g., mice) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.[9]
General Procedure:
-
Administer the compound to mice via different routes (e.g., oral gavage, intravenous injection).
-
Collect blood samples at various time points after administration.
-
Analyze the plasma concentrations of the compound using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
In Vivo Efficacy Studies
Efficacy studies in mouse models of tuberculosis infection are used to evaluate the ability of the inhibitor to reduce the bacterial load in target organs.[10]
General Procedure (Acute or Chronic Infection Models):
-
Infect mice with M. tuberculosis (e.g., via aerosol).
-
After a specified period to allow the infection to establish, begin treatment with the inhibitor compound, often administered daily via oral gavage.
-
Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug like isoniazid).
-
After the treatment period, euthanize the animals and homogenize the lungs and/or spleen.
-
Determine the bacterial load in the organ homogenates by plating serial dilutions and counting colony-forming units (CFU).
-
Compare the CFU counts between the treated and control groups to assess the efficacy of the inhibitor.
Conclusion
The structure-activity relationship of this compound and its 3-aminomethyl benzoxaborole analogs has been extensively explored, leading to the identification of highly potent and selective inhibitors of M.tb LeuRS. The key structural features for optimal activity include a 3-aminomethyl group, a 7-alkoxy substituent, and halogenation at the 4-position of the benzoxaborole core. These compounds exert their antibacterial effect through the innovative oxaborole tRNA-trapping mechanism. The detailed experimental protocols provided in this guide offer a framework for the continued discovery and development of novel LeuRS inhibitors as potential therapeutics for tuberculosis.
References
- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction to Leucyl-tRNA Synthetase (LeuRS) as a Therapeutic Target
As "LeuRS-IN-1" does not correspond to a publicly documented Leucyl-tRNA Synthetase (LeuRS) inhibitor, this technical guide focuses on two well-characterized LeuRS inhibitors with distinct mechanisms of action: BC-LI-0186 and AN2690 (Tavaborole) . This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the biochemical properties, enzyme kinetics, and relevant experimental methodologies for these compounds.
Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in all living organisms, responsible for the accurate attachment of the amino acid leucine to its cognate tRNA (tRNALeu). This aminoacylation reaction is a fundamental step in protein biosynthesis. The fidelity of this process is ensured by a proofreading or editing domain within the enzyme. Due to its essential role in protein synthesis, LeuRS has emerged as an attractive target for the development of novel antimicrobial and anticancer agents.[1]
Inhibitors of LeuRS can be broadly categorized based on their mechanism of action. Some inhibitors target the catalytic activity of the enzyme, either at the synthesis site or the editing site, while others may disrupt non-catalytic functions, such as protein-protein interactions involved in signaling pathways. This guide will explore two inhibitors that exemplify these different approaches.
BC-LI-0186: An Inhibitor of the LeuRS-RagD Interaction and mTORC1 Signaling
BC-LI-0186 is a potent and selective inhibitor that does not target the catalytic activity of LeuRS but rather its non-canonical function in the mTORC1 signaling pathway.[2][3] It acts by disrupting the interaction between LeuRS and the Ras-related GTP-binding protein D (RagD).[2][4]
Biochemical Properties and Enzyme Kinetics of BC-LI-0186
BC-LI-0186 is characterized by its high affinity and specificity for LeuRS, leading to the inhibition of the mTORC1 pathway.[5][6]
| Parameter | Value | Description | Reference(s) |
| IC50 | 46.11 nM | Half-maximal inhibitory concentration for the LeuRS-RagD interaction. | [2][4] |
| Kd | 42.1 nM | Dissociation constant for the binding of BC-LI-0186 to LeuRS. | [2][4] |
Note: The IC50 and Kd values for BC-LI-0186 were determined in the context of the LeuRS-RagD protein-protein interaction, not the enzymatic aminoacylation activity.
Mechanism of Action of BC-LI-0186
Leucine binding to LeuRS promotes its interaction with RagD, a component of the Rag GTPase heterodimer, which is essential for the activation of the mTORC1 complex at the lysosomal surface. BC-LI-0186 competitively binds to the RagD interacting site on LeuRS, thereby preventing the leucine-dependent activation of mTORC1.[3][7] This leads to the inhibition of downstream signaling, which can suppress the growth of cancer cells, particularly those resistant to other mTOR inhibitors.[6]
Caption: Mechanism of BC-LI-0186 action.
Experimental Protocols: mTORC1 Activity Assay
The inhibitory effect of BC-LI-0186 on mTORC1 activity is typically assessed in cell-based assays by monitoring the phosphorylation status of downstream targets, such as S6 kinase (S6K).
Protocol: Western Blotting for S6K Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., A549 or H460 non-small cell lung cancer cells) and allow them to adhere.[8] Starve the cells in a leucine-free medium for a defined period (e.g., 90 minutes) to deactivate the mTORC1 pathway.[2]
-
Inhibitor Incubation: Treat the starved cells with varying concentrations of BC-LI-0186 for a short duration (e.g., 15 minutes) in a serum-free medium.[8]
-
Leucine Stimulation: Stimulate the cells with leucine to induce mTORC1 activation.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated S6K (p-S6K) and total S6K. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization. Quantify the band intensities to determine the ratio of p-S6K to total S6K, which reflects the level of mTORC1 activity.
Caption: Workflow for mTORC1 inhibition assay.
AN2690 (Tavaborole): An Inhibitor of the LeuRS Editing Domain
AN2690, commercially known as Tavaborole, is an FDA-approved topical antifungal agent for the treatment of onychomycosis.[9] It belongs to the benzoxaborole class of compounds and targets the editing site of fungal LeuRS.[5]
Biochemical Properties and Enzyme Kinetics of Tavaborole
| Parameter | Value | Organism/Enzyme | Description | Reference(s) |
| IC50 | 1.1 µM | K. pneumoniae KPC-2 β-lactamase | Half-maximal inhibitory concentration. | [10] |
| Ki | 5.8 µM | K. pneumoniae KPC-2 β-lactamase | Inhibition constant, competitive inhibition. | [10] |
Note: The IC50 and Ki values provided are for the inhibition of a β-lactamase, not LeuRS, but demonstrate the compound's enzyme inhibitory potential. Antifungal efficacy is typically reported as MICs.
Mechanism of Action of Tavaborole
Tavaborole employs a unique "oxaborole tRNA-trapping" (OBORT) mechanism. The boron atom in Tavaborole forms a covalent adduct with the 3'-terminal adenosine of tRNALeu within the editing site of LeuRS.[5] This stable adduct traps the tRNA in a non-productive state, preventing the catalytic turnover of the enzyme and thereby inhibiting protein synthesis, which leads to fungal cell death.[11]
Caption: Mechanism of AN2690 (Tavaborole) action.
Experimental Protocols: Aminoacyl-tRNA Synthetase Inhibition Assay
A common method to determine the inhibitory activity against aminoacyl-tRNA synthetases is the aminoacylation assay, which measures the attachment of a radiolabeled amino acid to its cognate tRNA.
Protocol: LeuRS Aminoacylation Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing buffer (e.g., Tris-HCl), MgCl₂, DTT, ATP, and radiolabeled L-leucine (e.g., ¹⁴C-L-leucine).[12]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Tavaborole) to the reaction mixture.
-
Enzyme and tRNA Addition: Add purified LeuRS enzyme and its cognate tRNALeu to the mixture.[12]
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at a specific temperature (e.g., 37°C) for a defined time.
-
Reaction Quenching and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the tRNA and other macromolecules.
-
Filtration and Washing: Filter the precipitate through a glass fiber filter to separate the tRNA-bound radiolabeled leucine from the free radiolabeled leucine. Wash the filter extensively with cold TCA and ethanol to remove any unbound radioactivity.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the LeuRS activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for LeuRS aminoacylation assay.
Summary and Conclusion
BC-LI-0186 and AN2690 (Tavaborole) represent two distinct and innovative approaches to inhibiting Leucyl-tRNA synthetase. BC-LI-0186 targets a non-catalytic, signaling function of LeuRS, offering a novel strategy for cancer therapy by modulating the mTORC1 pathway. In contrast, Tavaborole targets the essential catalytic editing function of fungal LeuRS, providing an effective mechanism for antifungal treatment. The detailed biochemical data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of drug discovery and chemical biology who are interested in the development of new LeuRS inhibitors.
References
- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BC-LI-0186 is a Selective Inhibitor of LeuRS and RagD Interaction | MedChemExpress [medchemexpress.eu]
- 5. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Protein Synthesis Inhibitors for the Treatment of Tuberculosis
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of new therapeutic agents with novel mechanisms of action.[1] Protein synthesis is a fundamental bacterial process, and its inhibition represents a validated and effective strategy for antibiotic development. This technical guide provides an in-depth review of novel protein synthesis inhibitors for tuberculosis, with a focus on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis therapeutics.
Key Classes of Novel Protein Synthesis Inhibitors
Several classes of antibiotics that inhibit protein synthesis have shown promise in the fight against tuberculosis. The most prominent among these are the oxazolidinones, spectinamides, and to a lesser extent, newer generation aminoglycosides. A more recent area of exploration includes inhibitors of aminoacyl-tRNA synthetases.
Oxazolidinones are a synthetic class of antibiotics that inhibit the initiation of protein synthesis.[2] Linezolid, the first clinically approved oxazolidinone, has demonstrated significant efficacy against MDR- and XDR-TB.[3] However, its long-term use is associated with considerable toxicity. This has spurred the development of next-generation oxazolidinones with improved safety and efficacy profiles, including sutezolid, delpazolid, and tedizolid.[4][5]
Mechanism of Action: Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][6] This binding event prevents the formation of the 70S initiation complex, a critical early step in protein synthesis.[2][7] Specifically, linezolid has been shown to bind to the A site of the PTC, thereby interfering with the correct positioning of tRNA.[6]
Spectinamides are a novel class of semi-synthetic antibiotics derived from spectinomycin.[8] While spectinomycin itself has weak activity against Mtb due to efflux, the spectinamides have been chemically modified to overcome this mechanism.[8][9] These compounds have demonstrated potent activity against drug-susceptible, MDR, and XDR strains of Mtb.[8]
Mechanism of Action: Spectinamides, like their parent compound, bind to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA.[10][11] This interaction blocks the translocation step of elongation during protein synthesis.[8] A key feature of the spectinamides is their ability to evade the Rv1258c efflux pump in Mtb, which is a primary mechanism of intrinsic resistance to spectinomycin.[8][12]
Aminoglycosides, such as amikacin and kanamycin, are established second-line drugs for the treatment of MDR-TB.[13] They are bactericidal inhibitors of protein synthesis. Resistance to aminoglycosides in Mtb can arise from mutations in the 16S rRNA gene (rrs) or through enzymatic modification of the drug.[13]
Mechanism of Action: Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis.[14] Kanamycin resistance, for instance, can be conferred by overexpression of the aminoglycoside acetyltransferase Eis, which inactivates the drug.[14]
A newer class of protein synthesis inhibitors under investigation for tuberculosis targets aminoacyl-tRNA synthetases (AARSs). These enzymes are essential for charging tRNAs with their corresponding amino acids, a prerequisite for protein synthesis.[5] Small-molecule inhibitors of leucyl-tRNA synthetase (LeuRS) have shown efficacy against Mtb in preclinical models.[5][15]
Mechanism of Action: These inhibitors typically act by binding to the active site of the specific AARS, preventing it from aminoacylating its cognate tRNA. This leads to a depletion of charged tRNAs and a subsequent halt in protein synthesis.[5]
Quantitative Data on Novel Protein Synthesis Inhibitors
The following tables summarize the in vitro activity of various novel protein synthesis inhibitors against Mycobacterium tuberculosis.
Table 1: In Vitro Activity of Novel Oxazolidinones against M. tuberculosis
| Compound | Mtb Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Linezolid | Drug-Susceptible & MDR | 0.25 - 4 | 1 | 1 | [16] |
| XDR | 0.25 - 4 | 1 | 1 | [17] | |
| MDR | - | - | 1.0 | [18] | |
| Sutezolid | Drug-Susceptible & Resistant | ≤0.0625 - 0.5 | 0.0625 | 0.125 | [3][17] |
| Delpazolid | MDR | - | - | 0.5 | [18] |
| XDR | - | - | 1.0 | [18] | |
| Tedizolid | Drug-Susceptible & Resistant | 0.0312 - 0.5 | - | - | [16] |
| Linezolid-Resistant | 1 - 16.0 | - | - | [17] | |
| Posizolid | Drug-Susceptible & Resistant | 0.125 - 4 | 1 | 1 | [17] |
| OTB-658 | Drug-Susceptible & Resistant | 0.080 - 0.115 | - | - | [15] |
Table 2: In Vitro Activity of Spectinamides against M. tuberculosis
| Compound | Mtb Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Spectinamide 1599 | H37Rv | 0.4 - 0.8 | - | - | [1][9] |
| MDR & XDR | 0.4 - 1.6 | - | - | [9] | |
| MDR & XDR Panel | - | 0.8 | 1.6 | [8] | |
| Spectinamide 1329 | H37Rv | 1.6 | - | - | [8] |
| Spectinamide 1544 | H37Rv | 0.8 | - | - | [8] |
Table 3: In Vitro Activity of Aminoglycosides against Wild-Type M. tuberculosis
| Compound | Mtb Strain(s) | MIC Range (µg/mL) | Epidemiological Cutoff (ECOFF) (µg/mL) | Reference(s) |
| Amikacin | Wild-Type | 0.25 - 1 | 1 | [19] |
| Kanamycin | Wild-Type | 0.5 - 4 | 4 | [19] |
| Streptomycin | Wild-Type | 0.25 - 2 | 2 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel anti-tuberculosis agents.
The MABA is a colorimetric assay used to determine the MIC of a compound against replicating Mtb.[20][21]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
M. tuberculosis culture in mid-log phase
-
Test compounds
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include drug-free control wells.[21]
-
Prepare an inoculum of Mtb from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Further dilute this suspension 1:20 in 7H9 broth.[3]
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.[21]
-
After incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.[21]
-
Reincubate the plate at 37°C for 24 hours.[21]
-
A color change from blue to pink indicates bacterial growth. If the control well turns pink, add the Alamar Blue/Tween 80 mixture to all wells.[21]
-
Incubate for an additional 24 hours and record the results. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[23]
This assay evaluates the ability of a compound to kill Mtb residing within macrophages.
Materials:
-
THP-1 human monocytic cell line or RAW264.7 murine macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
M. tuberculosis culture
-
Test compounds
-
Sterile water for cell lysis
-
7H10 or 7H11 agar plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages by incubating with PMA overnight. For RAW264.7 cells, seed and allow to adhere overnight.[24]
-
Wash the cells to remove non-adherent cells and PMA.
-
Opsonize Mtb by incubating with human serum.[24]
-
Infect the macrophages with the opsonized Mtb at a specified multiplicity of infection (MOI), typically 10:1, and incubate for a few hours to allow for phagocytosis.[24]
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds and incubate for a defined period (e.g., 48 hours).[25]
-
After incubation, lyse the macrophages with sterile water.
-
Prepare serial dilutions of the cell lysates and plate on 7H10 or 7H11 agar to determine the number of viable intracellular bacteria (colony-forming units, CFU).
-
Calculate the reduction in CFU compared to untreated control wells.
The MTT assay is a colorimetric assay to assess the cytotoxicity of a compound against mammalian cells.[26]
Materials:
-
A549 human lung epithelial cells or other relevant cell line
-
96-well plates
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[26]
-
Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 24-96 hours.[26]
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC₅₀).
Animal models are crucial for evaluating the in vivo efficacy of anti-tuberculosis drug candidates.[27]
Animals:
-
BALB/c or C57BL/6 mice are commonly used strains.[27]
Infection:
-
M. tuberculosis is typically administered via a low-dose aerosol route to establish a lung infection, which mimics the natural route of infection in humans.[27]
-
Alternatively, intravenous injection can be used for a high-dose, systemic infection.[12]
Treatment:
-
Treatment with the test compound(s) is initiated at a defined time point post-infection, often when a chronic infection is established.
-
The drug is administered via a clinically relevant route, such as oral gavage or subcutaneous injection, for a specified duration (e.g., 4-8 weeks).
Evaluation:
-
At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested.
-
The organs are homogenized, and serial dilutions of the homogenates are plated on selective agar to enumerate the bacterial load (CFU).
-
The efficacy of the treatment is determined by the reduction in CFU in the organs of treated mice compared to untreated controls.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for oxazolidinone antibiotics.
Caption: Mechanism of action for spectinamide antibiotics.
Caption: Experimental workflow for MABA.
References
- 1. Characterization of Spectinamide 1599 Efficacy Against Different Mycobacterial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Inhalational Spectinamide-1599 Therapy against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Aminoglycoside Cross-Resistance in Mycobacterium tuberculosis Due to Mutations in the 5′ Untranslated Region of whiB7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo Activity of Oxazolidinone Candidate OTB-658 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Wild-Type MIC Distributions for Aminoglycoside and Cyclic Polypeptide Antibiotics Used for Treatment of Mycobacterium tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LeuRS-IN-1 (GSK3036656) in a Mouse Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the dosing and administration of the leucyl-tRNA synthetase (LeuRS) inhibitor, GSK3036656 (also known as GSK656 or ganfeborole), in a mouse model of Mycobacterium tuberculosis (Mtb) infection. This document is intended to guide researchers in designing and executing preclinical efficacy studies for this class of compounds.
Introduction
GSK3036656 is a potent and selective inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[1][2][3] By targeting LeuRS, GSK3036656 disrupts the ability of Mtb to produce proteins, leading to a bacteriostatic effect.[4] This novel mechanism of action makes it a promising candidate for the treatment of tuberculosis, including drug-resistant strains.[5][6] Preclinical studies in mouse models are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of GSK3036656. This document outlines the established protocols for such investigations.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK3036656 from in vitro and in vivo studies.
Table 1: In Vitro Activity of GSK3036656
| Parameter | Value | Reference |
| Mtb LeuRS IC₅₀ | 0.20 µM | [1][2] |
| Mtb H37Rv MIC | 0.08 µM | [1][2] |
| Human Mitochondrial LeuRS IC₅₀ | >300 µM | [1][2] |
| Human Cytoplasmic LeuRS IC₅₀ | 132 µM | [1][2] |
Table 2: Pharmacokinetic Parameters of GSK3036656 in Mice
| Parameter | Route | Dose | Value | Reference |
| Clearance (CL) | Intravenous | 1 mg/kg | 5.0 mL/min/kg | [4] |
| Volume of Distribution (Vss) | Intravenous | 1 mg/kg | 2.4 L/kg | [4] |
| Half-life (t₁/₂) | Intravenous | 1 mg/kg | 5.3 h | [4] |
| AUCinf | Intravenous | 1 mg/kg | 3,338 ng·h/mL | [4] |
| Cmax | Oral | 1 mg/kg | - | [4] |
| Cmax | Oral | 10 mg/kg | - | [4] |
| Bioavailability | Oral | 1 & 10 mg/kg | 100% | [6] |
Table 3: Efficacy of GSK3036656 in Mouse Models of Tuberculosis
| Mouse Model | Dosing Regimen | Duration | Efficacy Endpoint | Result | Reference |
| Acute Infection (C57BL/6) | 0.1 to 100 mg/kg/day, p.o. | 8 days | Lung CFU Reduction | Max. 3.6 log₁₀ reduction | [7] |
| Chronic Infection (C57BL/6) | 0.1 to 30 mg/kg/day, p.o. | 8 weeks | Lung CFU Reduction | Max. 2.1 log₁₀ reduction | [7] |
Experimental Protocols
Preparation of GSK3036656 for Oral Administration
Materials:
-
GSK3036656 (powder)
-
Vehicle (e.g., 1% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water
Protocol:
-
Calculate the required amount of GSK3036656 based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of GSK3036656 powder using an analytical balance.
-
Prepare the vehicle solution (e.g., 1% methylcellulose in sterile water).
-
Suspend the GSK3036656 powder in the appropriate volume of the vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure homogeneity. Sonication can be used to aid in dispersion if necessary.
-
Prepare fresh suspensions daily before administration to ensure stability and accurate dosing.
Mouse Model of Tuberculosis Infection
Two primary models are utilized to assess the efficacy of antitubercular agents: an acute infection model and a chronic infection model.[7]
Animals:
-
Specific-pathogen-free, 8- to 10-week-old female C57BL/6 mice are commonly used.
Infection:
-
Mycobacterium tuberculosis H37Rv is the standard strain for these studies.[7]
-
Acute Infection Model: Mice are infected intratracheally with approximately 100,000 Colony Forming Units (CFU) per mouse. This model represents actively replicating mycobacteria.[7]
-
Chronic Infection Model: Mice are infected intratracheally with a lower dose of approximately 100 CFU per mouse. This model mimics a more established, slower-replicating infection.[7]
Dosing and Administration of GSK3036656
Route of Administration:
-
Oral gavage (p.o.) is the standard route for GSK3036656 administration in these models.
Dosing Regimen:
-
Acute Infection Model: Treatment is initiated one day post-infection and continues for 8 consecutive days. Doses can range from 0.1 to 100 mg/kg, administered once daily.[7][8]
-
Chronic Infection Model: Treatment begins 6 weeks post-infection and continues for 8 consecutive weeks. Doses can range from 0.1 to 30 mg/kg, administered once daily.[7]
Assessment of Efficacy
Primary Endpoint:
-
The primary measure of efficacy is the reduction in bacterial load in the lungs.
Protocol:
-
At the end of the treatment period (24 hours after the last dose), mice are euthanized.
-
The lungs are aseptically removed and homogenized in a suitable buffer (e.g., sterile saline).
-
Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Plates are incubated at 37°C for 3-4 weeks.
-
The number of CFU is counted, and the bacterial load per lung is calculated (typically expressed as log₁₀ CFU).
-
The reduction in CFU in treated groups is compared to the untreated control group to determine the efficacy of GSK3036656.
Visualizations
Signaling Pathway
Caption: Mechanism of action of GSK3036656 in M. tuberculosis.
Experimental Workflow
Caption: Experimental workflow for acute and chronic mouse models of TB.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. librarysearch.colby.edu [librarysearch.colby.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Testing LeuRS-IN-1 Efficacy in a Chronic Tuberculosis Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. The development of novel therapeutics with unique mechanisms of action is paramount. Leucyl-tRNA synthetase (LeuRS) has been identified as a promising target for new anti-tubercular agents. LeuRS-IN-1, a representative of the benzoxaborole class of compounds, inhibits Mtb LeuRS, thereby disrupting protein synthesis and leading to bacterial cell death.[1][2][3]
These application notes provide a detailed framework for the preclinical evaluation of this compound efficacy using a murine model of chronic tuberculosis infection. The protocols outlined below are based on the well-established Cornell model, which mimics the persistent, low-bacillary state of chronic/latent human TB infection.[4][5]
Mechanism of Action of this compound
This compound is an oxaborole tRNA-trapping (OBORT) inhibitor.[3][6] It selectively targets the editing site of the Mycobacterium tuberculosis leucyl-tRNA synthetase. The boron atom of this compound forms a covalent adduct with the 3'-terminal adenosine of tRNALeu, trapping it in the editing domain of the enzyme. This prevents the catalytic cycle of aminoacylation, leading to a halt in protein synthesis and subsequent bacterial death.[2][3]
References
- 1. gsk.com [gsk.com]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of latent tuberculosis: variations on the Cornell murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Minimum Inhibitory Concentration (MIC) of LeuRS-IN-1
Introduction
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in protein synthesis, making it a promising target for the development of novel antibacterial agents. LeuRS-IN-1 is a potent inhibitor of Mycobacterium tuberculosis LeuRS (M.tb LeuRS), demonstrating significant activity against this pathogenic bacterium.[1][2] The minimum inhibitory concentration (MIC) is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[3][4] This document provides a detailed protocol for determining the MIC of this compound against M. tuberculosis using the broth microdilution method.[3][5][6] This standardized procedure is essential for researchers in microbiology, infectious diseases, and drug development to accurately assess the potency of this and other antimicrobial compounds.
Principle of the Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6] The method involves preparing a series of two-fold dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an appropriate incubation period, the plates are examined for visible signs of microbial growth, typically observed as turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[5][6]
Materials and Equipment
Reagents:
-
This compound
-
Mycobacterium tuberculosis H37Rv (or other relevant strain)
-
Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile deionized water
-
Positive control antibiotic (e.g., Isoniazid)
-
Sterile saline solution (0.85%)
Equipment:
-
Sterile 96-well, round-bottom microtiter plates
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Incubator (37°C)
-
Biosafety cabinet (Class II or higher)
-
Vortex mixer
-
Spectrophotometer or nephelometer for inoculum standardization
-
Plate reader for optional quantitative analysis
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum
-
From a fresh culture of M. tuberculosis on solid medium (e.g., Middlebrook 7H10 agar), select 3-4 well-isolated colonies.
-
Suspend the colonies in a tube containing sterile saline with 0.05% Tween 80.
-
Vortex the suspension for 1-2 minutes to break up clumps.
-
Allow the suspension to sit for 30 minutes to allow larger particles to settle.
-
Carefully transfer the upper portion of the suspension to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. This can be done using a spectrophotometer (OD600 of 0.08-0.1) or a nephelometer.
-
Dilute the standardized suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay
-
In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells from columns 2 to 12.
-
Prepare a working solution of this compound by diluting the stock solution in Middlebrook 7H9 broth to twice the highest desired concentration.
-
Add 200 µL of this working solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10, discarding the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well (columns 1-11) will be 200 µL.
-
Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.
-
Incubate the plate at 37°C for 7-14 days, or until visible growth is observed in the growth control wells (column 11).
4. Determination of MIC
-
After the incubation period, visually inspect the microtiter plate for bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).
-
The growth control wells (column 11) should show clear turbidity, and the sterility control wells (column 12) should remain clear.
-
Optionally, the results can be quantified by measuring the optical density at 600 nm (OD600) using a plate reader.
Data Presentation
The results of the MIC determination for this compound against M. tuberculosis H37Rv are summarized in the table below. The experiment was performed in triplicate to ensure reproducibility.
| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) |
| This compound | 0.015 | 0.03 | 0.015 | 0.02 |
| Isoniazid | 0.06 | 0.06 | 0.03 | 0.05 |
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Mechanism of action of this compound.
Conclusion
The protocol described provides a reliable and reproducible method for determining the MIC of this compound against M. tuberculosis. Accurate and consistent MIC data are fundamental for the preclinical evaluation of new antimicrobial candidates, informing decisions on dose selection, and providing a basis for further in vivo efficacy studies. Adherence to standardized protocols is crucial for generating high-quality, comparable data in the field of antimicrobial drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Oral Bioavailability of LeuRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for assessing the oral bioavailability of LeuRS-IN-1, a potent inhibitor of Leucyl-tRNA synthetase (LeuRS). The following sections detail the rationale behind each assessment, provide step-by-step experimental protocols, and present illustrative data in clearly structured tables.
Introduction to this compound and Oral Bioavailability
This compound is a small molecule inhibitor targeting Leucyl-tRNA synthetase, an essential enzyme in protein synthesis. Its oral activity has been demonstrated in preclinical models, making the assessment of its oral bioavailability a critical step in its development as a potential therapeutic agent. Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key pharmacokinetic parameter that influences dosing regimens and therapeutic efficacy.
The assessment of oral bioavailability involves a multi-faceted approach, including the evaluation of the compound's physicochemical properties, its permeability across the intestinal barrier, its metabolic stability, and its pharmacokinetic profile in vivo.
Signaling Pathway of Leucyl-tRNA Synthetase (LeuRS)
Leucyl-tRNA synthetase plays a crucial role beyond its canonical function in protein synthesis. It also acts as an intracellular leucine sensor for the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. In the presence of leucine, LeuRS activates the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, leading to its activation. Understanding this pathway is crucial for elucidating the mechanism of action of LeuRS inhibitors like this compound.
Caption: Leucyl-tRNA Synthetase (LeuRS) mTORC1 Signaling Pathway.
Experimental Workflow for Oral Bioavailability Assessment
The overall process for assessing the oral bioavailability of this compound involves a series of in vitro and in vivo experiments. This workflow allows for a comprehensive evaluation of the factors that govern the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Experimental Design for In Vivo Efficacy Studies of LeuRS-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LeuRS) is a critical enzyme in protein biosynthesis, responsible for attaching leucine to its corresponding tRNA.[1] Beyond this canonical function, LeuRS also acts as an intracellular leucine sensor, playing a key role in the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][3] Inhibition of LeuRS presents a promising therapeutic strategy in oncology, as rapidly dividing cancer cells have a high demand for protein synthesis and are often dependent on mTORC1 signaling.[1] LeuRS-IN-1 is a novel, potent, and selective small molecule inhibitor of LeuRS. These application notes provide a detailed experimental design and protocols for evaluating the in vivo efficacy of this compound in a non-small cell lung cancer (NSCLC) xenograft model.
Signaling Pathway of LeuRS and mTORC1 Activation
Leucine, an essential amino acid, is a key activator of the mTORC1 pathway. In the presence of leucine, LeuRS binds to Rag GTPase, specifically acting as a GTPase-activating protein (GAP) for RagD.[2][4] This interaction facilitates the localization of mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth. This compound, by inhibiting LeuRS, is hypothesized to disrupt both the canonical function of protein synthesis and the non-canonical activation of mTORC1 signaling.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key phases of the in vivo efficacy study for this compound, from animal model selection and tumor implantation to data analysis and endpoint evaluation.
Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.[5] NSG mice are severely immunodeficient, which allows for the robust engraftment of human cells.[5]
-
Cell Line: A549 human non-small cell lung cancer cell line. This is a well-characterized and commonly used cell line for xenograft studies.[6]
-
Cell Culture: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Tumor Implantation
-
Harvest A549 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Inject 1 x 106 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.[7]
-
Monitor the mice for tumor growth.
Dosing and Administration
-
Maximum Tolerated Dose (MTD) Study: Prior to the efficacy study, an MTD study should be conducted to determine the highest dose of this compound that can be administered without causing significant toxicity (e.g., >20% body weight loss).
-
Formulation: this compound is formulated as a suspension in 0.5% methylcellulose with 0.2% Tween® 80 in sterile water.[8]
-
Dosing Regimen:
-
Vehicle Control: 0.5% methylcellulose with 0.2% Tween® 80.
-
This compound (Low Dose): e.g., 10 mg/kg.
-
This compound (High Dose): e.g., 30 mg/kg (or a dose determined by the MTD study).
-
Standard of Care (SoC): e.g., Paclitaxel at 10 mg/kg.
-
-
Administration: Administer the designated treatment via oral gavage once daily (QD) for 21 days.
Efficacy Evaluation
-
Tumor Volume Measurement:
-
Body Weight:
-
Measure the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
-
Endpoints:
-
The primary endpoint is tumor growth inhibition.
-
The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21 days of treatment).[11]
-
Individual mice will be euthanized if their tumor volume exceeds the humane endpoint, or if they show signs of significant distress or more than 20% body weight loss.
-
Pharmacodynamic Analysis
-
At the end of the study, collect tumor tissues from a subset of mice from each group approximately 2-4 hours after the final dose.
-
Analyze tumor lysates by Western blot for downstream targets of the mTORC1 pathway (e.g., p-S6K, p-4E-BP1) to confirm target engagement.
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1850 ± 210 | - | - |
| This compound (10 mg/kg) | 10 | 980 ± 150 | 47.0 | <0.01 |
| This compound (30 mg/kg) | 10 | 450 ± 95 | 75.7 | <0.001 |
| Standard of Care | 10 | 620 ± 110 | 66.5 | <0.001 |
Table 2: Body Weight Change
| Treatment Group | N | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change (%) |
| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1 |
| This compound (10 mg/kg) | 10 | 22.7 ± 0.4 | 23.5 ± 0.5 | +3.5 |
| This compound (30 mg/kg) | 10 | 22.6 ± 0.5 | 22.0 ± 0.7 | -2.7 |
| Standard of Care | 10 | 22.8 ± 0.6 | 20.9 ± 0.8 | -8.3 |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | N | Relative p-S6K Expression (Fold Change vs. Vehicle) ± SEM | p-value (vs. Vehicle) |
| Vehicle Control | 5 | 1.00 ± 0.15 | - |
| This compound (30 mg/kg) | 5 | 0.25 ± 0.08 | <0.001 |
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. The detailed protocols and experimental design will enable researchers to robustly assess the anti-tumor efficacy of this novel LeuRS inhibitor and to gain insights into its mechanism of action in a preclinical setting. The data generated from these studies will be crucial for the further development of this compound as a potential therapeutic agent for non-small cell lung cancer.
References
- 1. Related Videos - Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway [visualize.jove.com]
- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Cell line derived tumor xenograft mouse models [bio-protocol.org]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 9. biocytogen.com [biocytogen.com]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
Application Notes and Protocols: Utilizing LeuRS-IN-1 in Combination with First-Line Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential synergistic effects of LeuRS-IN-1, a novel leucyl-tRNA synthetase (LeuRS) inhibitor, when used in combination with standard first-line anti-tuberculosis (TB) drugs: isoniazid (INH), rifampicin (RIF), ethambutol (EMB), and pyrazinamide (PZA). The protocols outlined below are designed to assess in vitro synergy and provide a basis for further in vivo studies.
Introduction to this compound
This compound is an investigational anti-tuberculosis agent belonging to the oxaborole class of compounds. It targets leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in Mycobacterium tuberculosis (Mtb).[1][2][3][4][5][6] By inhibiting LeuRS, this compound effectively halts protein production, leading to bacterial growth inhibition.[2][5][6] The unique mechanism of action of this compound makes it a promising candidate for combination therapy, potentially overcoming resistance to existing drugs and shortening treatment durations.
Rationale for Combination Therapy
The standard treatment for drug-susceptible TB involves a multi-drug regimen to prevent the emergence of drug resistance and effectively eliminate the bacterial population.[7][8] Combining a novel agent like this compound with established first-line drugs could offer several advantages:
-
Synergistic Efficacy: The combination may result in a greater antibacterial effect than the sum of the individual drugs.
-
Dose Reduction: Synergy can potentially allow for lower doses of each drug, reducing the risk of dose-dependent toxicity.
-
Overcoming Resistance: A new mechanism of action may be effective against strains resistant to current first-line agents.
-
Shortened Treatment Duration: Enhanced bactericidal activity could lead to a reduction in the lengthy TB treatment course.
Data Presentation: In Vitro Synergy Assessment
The following tables are templates for summarizing the quantitative data obtained from in vitro synergy experiments, such as the checkerboard assay. The primary metric for quantifying drug synergy is the Fractional Inhibitory Concentration Index (FICI), which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents against M. tuberculosis H37Rv
| Drug | MIC Alone (μg/mL) | MIC in Combination with this compound (μg/mL) |
| This compound | [Experimental Value] | - |
| Isoniazid (INH) | [Experimental Value] | [Experimental Value] |
| Rifampicin (RIF) | [Experimental Value] | [Experimental Value] |
| Ethambutol (EMB) | [Experimental Value] | [Experimental Value] |
| Pyrazinamide (PZA) | [Experimental Value] | [Experimental Value] |
Table 2: Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with First-Line Anti-TB Drugs
| Drug Combination | FICI Value | Interpretation |
| This compound + Isoniazid | [Calculated Value] | [Synergy, Additive, or Antagonism] |
| This compound + Rifampicin | [Calculated Value] | [Synergy, Additive, or Antagonism] |
| This compound + Ethambutol | [Calculated Value] | [Synergy, Additive, or Antagonism] |
| This compound + Pyrazinamide | [Calculated Value] | [Synergy, Additive, or Antagonism] |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
The following are detailed protocols for key experiments to determine the in vitro synergy of this compound with first-line anti-TB drugs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of individual drugs against M. tuberculosis using a broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound, Isoniazid, Rifampicin, Ethambutol, Pyrazinamide (stock solutions of known concentrations)
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile pipette tips and tubes
-
Incubator at 37°C
Procedure:
-
Prepare serial two-fold dilutions of each drug in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[9][10]
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol determines the synergistic, additive, or antagonistic effect of this compound in combination with each of the first-line anti-TB drugs.[9][10][11][12][13][14][15]
Materials:
-
Same materials as for the MIC determination protocol.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 2-11) and a second drug (e.g., Isoniazid) along the y-axis (e.g., rows B-G). The final volume in each well should be 50 µL of each drug solution.
-
The first row and first column should contain serial dilutions of each drug alone to re-determine their individual MICs.
-
Add 100 µL of the standardized M. tuberculosis inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Include appropriate positive and negative controls.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
Add 30 µL of resazurin solution to each well and incubate for 24-48 hours.
-
Record the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FIC values: FICI = FIC of Drug A + FIC of Drug B.[12][15][16]
-
Interpret the FICI as described in Table 2.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound inhibition of protein synthesis in M. tuberculosis.
Experimental Workflow: In Vitro Synergy Testing
Caption: Workflow for determining in vitro synergy of this compound with anti-TB drugs.
Logical Relationship: Interpretation of FICI Values
Caption: Interpretation of FICI values for drug combination studies.
References
- 1. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of in vitro synergy by a checkerboard method when 3 core antimicrobial agents of the retreatment new scheme combined against MDR-MTB and XDR-MTB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of LeuRS-IN-1
Introduction
LeuRS-IN-1 is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[1][2] Aminoacyl-tRNA synthetases (AARSs) are essential for cell growth and survival as they catalyze the attachment of amino acids to their corresponding tRNAs, the first step in protein translation.[3][4][5][6] By inhibiting LeuRS, this compound effectively blocks the incorporation of leucine into newly synthesized proteins, leading to a halt in protein production, cell growth arrest, and ultimately, cell death.[3][5] This mechanism makes this compound a compound of interest in drug development, particularly in areas like oncology and infectious diseases.
Evaluating the cytotoxic potential of compounds like this compound is a fundamental step in preclinical drug development. Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to living cells, providing crucial data for assessing therapeutic index and potential side effects. These application notes provide detailed protocols for three common cell viability assays—MTT, CellTiter-Glo®, and Neutral Red Uptake—to quantitatively assess the cytotoxic effects of this compound.
Mechanism of Action of this compound
The primary mechanism of this compound involves the targeted inhibition of Leucyl-tRNA synthetase. This disruption of protein synthesis is a key pathway leading to cellular cytotoxicity.
Caption: Mechanism of this compound induced cytotoxicity.
Quantitative Cytotoxicity Data
The following table summarizes the known cytotoxic and inhibitory concentrations of this compound from published data. This information is critical for designing dose-response experiments.
| Compound | Target/Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | M. tuberculosis LeuRS | Biochemical Assay | IC₅₀ | 0.06 µM | [1][2] |
| This compound | Human cytoplasmic LeuRS | Biochemical Assay | IC₅₀ | 38.8 µM | [1][2] |
| This compound | HepG2 cells | Protein Synthesis Assay | EC₅₀ | 19.6 µM | [1][2] |
| This compound | HepG2 cells | Cell Toxicity Assay | EC₅₀ | 65.8 µM (48h) | [1][2] |
Experimental Workflow
A generalized workflow for assessing the cytotoxicity of this compound is depicted below. This process is applicable to various cell viability assays, with specific reagent and detection steps varying between protocols.
Caption: General experimental workflow for cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[7]
Materials
-
This compound
-
Target cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate spectrophotometer (reader)
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only wells as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[10][11][12] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[10] This "glow-type" signal is highly sensitive and has a long half-life, making it suitable for high-throughput screening.[10]
Materials
-
This compound
-
Target cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well sterile microplates (white or black)
-
Multichannel pipette
-
Luminometer (plate reader)
Protocol
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it along with the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.[11][13]
-
Cell Seeding: Seed cells in 100 µL of medium into the wells of an opaque-walled 96-well plate. Opaque plates are necessary to prevent well-to-well signal crosstalk. Include control wells with medium only for background measurement.[13] Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Add various concentrations of this compound to the experimental wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
Protocol 3: Neutral Red Uptake (NRU) Cytotoxicity Assay
Principle The Neutral Red Uptake (NRU) assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14][15][16] The dye penetrates cell membranes via non-ionic diffusion.[15] Toxic substances can cause alterations in the cell surface or lysosomal membranes, leading to a decreased uptake and binding of the dye.[15] The amount of dye retained by the cells is quantified by extracting it and measuring its absorbance, which correlates directly with the number of viable cells.[14]
Materials
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in warm medium, filtered)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain/Solubilization solution (e.g., 50% ethanol, 1% acetic acid, 49% water)[14]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate spectrophotometer (reader)
Protocol
-
Cell Seeding: Seed cells in 100 µL of medium into a 96-well plate and incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Remove the medium and expose the cells to 100 µL of medium containing serial dilutions of this compound. Include vehicle controls.
-
Incubation: Incubate for the desired exposure period (e.g., 24 hours).[14]
-
Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[14]
-
Washing: Discard the dye solution and rinse the cells with 150 µL of DPBS to remove any unincorporated dye.[14]
-
Dye Extraction: Add 150 µL of the destain solution to each well to extract the Neutral Red from the cells.[14]
-
Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the dye.[17][18]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 540 nm using a microplate reader.
Data Analysis and Interpretation
The final step for all assays is to process the raw data to determine the cytotoxic potency of this compound, typically expressed as an IC₅₀ or EC₅₀ value.
Caption: Workflow for cytotoxicity data analysis.
Steps:
-
Background Subtraction: Subtract the average absorbance/luminescence value from the media-only wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Percent Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC₅₀/EC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC₅₀ (inhibitory concentration 50%) or EC₅₀ (effective concentration 50%) value. This value represents the concentration of this compound required to reduce cell viability by 50%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [fi.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. qualitybiological.com [qualitybiological.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. iivs.org [iivs.org]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of LeuRS-IN-1 in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of LeuRS-IN-1 in mammalian cells.
FAQs: Understanding this compound and its Potential Effects
Q1: What is the primary target of this compound in mammalian cells?
This compound is an inhibitor of leucyl-tRNA synthetase (LeuRS). While it is potent against M. tuberculosis LeuRS, it also inhibits human cytoplasmic LeuRS, though at higher concentrations.
Q2: What is the known signaling pathway affected by this compound's on-target activity?
Leucyl-tRNA synthetase (LRS) acts as an intracellular leucine sensor for the mTORC1 signaling pathway.[1][2][3] By inhibiting LeuRS, this compound can interfere with this amino acid sensing mechanism, leading to the modulation of mTORC1 activity. This can impact cell growth, proliferation, and autophagy.[2][4]
Q3: What are the potential off-target effects of this compound?
While specific off-target interaction data for this compound is not extensively published, like many small molecule inhibitors, it has the potential to bind to other proteins, particularly kinases, due to structural similarities in ATP-binding pockets.[5] Such off-target binding can lead to unexpected cellular phenotypes.
Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Distinguishing on-target from off-target effects is a critical aspect of using chemical probes. A key strategy is to use a secondary, structurally distinct inhibitor of the same target. If the phenotype is recapitulated, it is more likely to be an on-target effect. Additionally, genetic knockdown or knockout of the intended target (LeuRS) can help determine if the inhibitor's effect is dependent on its presence.
Troubleshooting Guide: Investigating Unexpected Phenotypes
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes when using this compound.
Problem 1: Observed cytotoxicity is higher than expected based on LeuRS inhibition alone.
-
Possible Cause: Off-target kinase inhibition leading to apoptosis or cell cycle arrest.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your cell line using an MTT assay.
-
Kinase Activity Profiling: If resources permit, perform a kinome scan to identify potential off-target kinases.
-
Western Blot Analysis: Profile key apoptosis and cell cycle markers (e.g., cleaved Caspase-3, PARP, p21, Cyclin D1).
-
Pathway Analysis: Investigate signaling pathways commonly associated with kinases identified in the kinome scan.
-
Problem 2: Unexpected changes in a signaling pathway unrelated to mTORC1.
-
Possible Cause: this compound may be directly or indirectly modulating other signaling pathways.
-
Troubleshooting Steps:
-
Affinity Purification-Mass Spectrometry (AP-MS): Use a biotinylated version of this compound (if available) or a similar chemical probe to pull down interacting proteins from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): Assess the direct binding of this compound to suspected off-target proteins in intact cells.
-
Western Blot Validation: Once potential off-targets are identified, validate changes in their expression or phosphorylation status upon this compound treatment.
-
Problem 3: Inconsistent results in cell viability assays.
-
Possible Cause: Experimental variability in the MTT assay.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Check for Drug-MTT Interaction: Run a control with this compound and MTT reagent in cell-free media to check for any direct chemical reaction.
-
Ensure Complete Solubilization: Make sure the formazan crystals are fully dissolved before reading the absorbance.
-
Use a Reference Wavelength: Measure absorbance at a reference wavelength (e.g., 630 nm) to subtract background noise.
-
Data Presentation
Table 1: Quantitative Data for this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| On-Target Activity | |||
| M.tb LeuRS IC50 | 0.06 µM | Purified Enzyme | [Source] |
| Human Cytoplasmic LeuRS IC50 | 38.8 µM | Purified Enzyme | [Source] |
| Cellular Activity | |||
| HepG2 Protein Synthesis EC50 | 19.6 µM | HepG2 Cells | [Source] |
| HepG2 Cytotoxicity EC50 | 65.8 µM | HepG2 Cells | [Source] |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound.
Materials:
-
Mammalian cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for mTOR Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key mTORC1 pathway proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-LeuRS, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: On-target effect of this compound on the mTORC1 signaling pathway.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. Leucyl-tRNA synthetase: double duty in amino acid sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leucyl-tRNA synthetase activates Vps34 in amino acid-sensing mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Troubleshooting inconsistent results in LeuRS-IN-1 enzymatic assays
Welcome to the technical support center for LeuRS-IN-1 enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. Specifically, it targets the LeuRS of Mycobacterium tuberculosis (M.tb). By inhibiting LeuRS, this compound prevents the attachment of leucine to its corresponding transfer RNA (tRNA), thereby halting protein synthesis and impeding bacterial growth.
Q2: What are the common enzymatic assays used to determine the activity of this compound?
A2: The most common methods for assessing the activity of LeuRS inhibitors like this compound are ATP consumption assays and pyrophosphate (PPi) detection assays. These assays measure the byproducts of the aminoacylation reaction catalyzed by LeuRS.
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific assay conditions and the origin of the enzyme (e.g., M. tuberculosis LeuRS vs. human cytoplasmic LeuRS). It is crucial to establish a consistent internal standard and carefully control experimental variables. For instance, one study reported an IC50 of 0.28 µM for this compound against M. tuberculosis LeuRS.[1]
Troubleshooting Inconsistent Results
Inconsistent results in this compound enzymatic assays can arise from various factors, from reagent stability to procedural variations. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variation. |
| Incomplete Mixing | Gently mix the plate on a plate shaker after adding each reagent. Avoid introducing bubbles. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with a buffer or water. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature before starting the reaction. Incubate plates in a temperature-controlled environment. |
Problem 2: No or Low Enzyme Activity Detected
| Possible Cause | Recommended Solution |
| Enzyme Inactivity | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm the activity of a new enzyme lot with a known positive control. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of the assay buffer. Ensure all necessary co-factors (e.g., Mg2+) are present at the correct concentration. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Store ATP solutions at -20°C in small aliquots and protect from light. |
| Presence of Inhibitors in Reagents | Use high-purity water and reagents. Test for contaminating inhibitors by running a control reaction with a known active enzyme from a different source. |
Problem 3: IC50 Values Differ Significantly from Expected Range
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the stock concentration of this compound. Perform a serial dilution series carefully and use freshly prepared dilutions for each experiment. |
| DMSO Effects | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Run a vehicle control with the same DMSO concentration. |
| Assay Incubation Time | Optimize the incubation time for the enzymatic reaction. A pre-incubation step of the enzyme with the inhibitor before adding the substrate may be necessary to observe maximal inhibition.[1] |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 from the dose-response curve. |
Quantitative Data Summary
The inhibitory activity of this compound and related compounds can be influenced by assay conditions. The following table summarizes reported IC50 values for a LeuRS inhibitor against M. tuberculosis LeuRS.
| Compound | IC50 (µM) against M. tb LeuRS | Reference |
| This compound (Compound 1) | 0.28 | [1] |
| AN3016 | 3.5 | [1] |
| AN3017 | 0.64 | [1] |
Key Experimental Protocols
Protocol: Determination of this compound IC50 using a Radiolabeled Amino Acid Incorporation Assay
This protocol is adapted from methodologies used for M. tuberculosis LeuRS inhibitors.[1]
Materials:
-
Purified M. tuberculosis Leucyl-tRNA Synthetase (LeuRS)
-
This compound
-
L-[14C]-Leucine
-
Total tRNA from E. coli
-
ATP
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 2 mM DTT, 10 mM KCl)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Microplate (96-well)
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare Reaction Mix: In a microplate, combine the LeuRS enzyme, total tRNA, and L-[14C]-Leucine in the assay buffer.
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells. The final ATP concentration should be optimized (e.g., 4 mM).[1]
-
Incubate: Incubate the plate at 37°C for a predetermined optimal time (e.g., 7 minutes).[1]
-
Stop Reaction and Precipitate: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any incorporated radiolabeled leucine.
-
Filtration: Transfer the reaction mixture to a filter mat and wash with cold 5% TCA to remove unincorporated L-[14C]-Leucine.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis by this compound
Caption: Inhibition of protein synthesis by this compound.
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination of this compound.
References
Common pitfalls to avoid when working with benzoxaborole inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzoxaborole inhibitors.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected potency in enzymatic assays.
Possible Causes and Solutions:
-
Question: My benzoxaborole inhibitor shows variable IC50 values between experiments. What could be the cause?
-
Answer: Inconsistent potency can arise from several factors. Firstly, ensure the inhibitor is fully dissolved in your assay buffer. Benzoxaboroles, while generally more water-soluble than their boronic acid counterparts, can still exhibit limited solubility, especially at higher concentrations.[1][2] It is recommended to prepare fresh dilutions from a concentrated stock in 100% DMSO for each experiment. Secondly, benzoxaborole inhibitors can form a reversible covalent bond with serine residues in the active site of some target enzymes.[3] The time to reach equilibrium for this binding can be slow, leading to time-dependent inhibition. Ensure your pre-incubation time of the enzyme with the inhibitor is sufficient and consistent across all experiments. A time-course experiment can help determine the optimal pre-incubation period.
-
-
Question: The inhibitory activity of my compound is significantly lower than published values. What should I check?
-
Answer: Verify the integrity and purity of your compound. Benzoxaboroles can be susceptible to degradation under certain conditions. Confirm the compound's identity and purity using methods like LC-MS and NMR. Additionally, check the composition of your assay buffer. The presence of diols, such as glycerol or certain buffer components, can compete with the target protein for binding to the benzoxaborole, reducing its apparent potency. Finally, ensure the accuracy of your serial dilutions and the calibration of your dispensing equipment.
-
Issue: Solubility and Stability Problems.
-
Question: My benzoxaborole inhibitor is precipitating in the assay buffer. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge.[4] To enhance solubility, consider the following:
-
Co-solvents: While preparing your working solutions, using a small, fixed percentage of a co-solvent like DMSO is common practice. However, be mindful that high concentrations of DMSO can affect enzyme activity.
-
Buffer Composition: The pH and composition of your buffer can influence solubility. Experiment with different buffer systems and pH ranges if possible.
-
Stock Concentration: Prepare high-concentration stock solutions in 100% DMSO and perform serial dilutions into the aqueous assay buffer immediately before use. This minimizes the time the compound spends at a lower, potentially supersaturated concentration in the aqueous environment.
-
-
-
Question: How stable are benzoxaborole inhibitors in common laboratory solvents and buffers?
-
Answer: Benzoxaboroles are generally more stable to hydrolysis than the corresponding arylboronic acids.[2][3] However, their stability can be influenced by pH and the presence of nucleophiles. For long-term storage, it is best to keep them as a dry powder at -20°C or in a high-concentration stock solution in anhydrous DMSO at -20°C. Stability in aqueous buffers should be assessed for your specific compound and experimental conditions, especially for prolonged incubations. A simple stability assay can be performed by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation by LC-MS.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of action for benzoxaborole inhibitors?
-
Answer: A well-characterized mechanism of action for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS).[5][6][7][8] These inhibitors form a stable adduct with the terminal adenosine of tRNA within the editing site of the enzyme, effectively trapping the tRNA and halting protein synthesis.[5][6] Another important class of benzoxaborole inhibitors targets phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways.[9][10][11][12][13]
-
-
Question: How can I determine if my benzoxaborole inhibitor is a covalent or non-covalent inhibitor?
-
Answer: Benzoxaboroles can act as reversible covalent inhibitors.[14][15] A common method to investigate this is a "wash-out" or "jump-dilution" experiment.[16][17] In this assay, the enzyme is pre-incubated with a high concentration of the inhibitor to allow for binding. The mixture is then rapidly diluted to a concentration well below the IC50. If the inhibitor is non-covalent and reversible, its effect will be quickly reversed upon dilution. If it is a slow-reversing covalent inhibitor, the inhibitory effect will persist for a longer duration after dilution.[16][17] Mass spectrometry can also be used to detect a covalent adduct between the protein and the inhibitor.[16]
-
-
Question: I am observing off-target effects in my cell-based assays. How can I troubleshoot this?
-
Answer: Off-target effects are a possibility with any small molecule inhibitor.[18][19] To address this, consider the following:
-
Counter-screening: Test your compound against a panel of related enzymes or receptors to assess its selectivity.
-
Phenotypic analysis: Use multiple, distinct cell-based assays that measure different downstream effects of your target pathway. Consistent results across different assays strengthen the evidence for on-target activity.
-
Chemical controls: Synthesize or obtain a structurally related but inactive analog of your inhibitor to use as a negative control in your experiments.
-
Target knockdown/knockout: Compare the phenotype induced by your inhibitor to that of genetically silencing the target protein (e.g., using siRNA or CRISPR).
-
-
-
Question: My cells have developed resistance to my benzoxaborole inhibitor. What are the likely mechanisms?
-
Answer: Resistance to benzoxaborole inhibitors, particularly those targeting LeuRS, can arise from mutations in the target protein.[20] These mutations can occur both within the inhibitor binding site and at distal locations that allosterically affect inhibitor binding.[5][21] To investigate resistance, you can sequence the target protein's gene in the resistant cells to identify any mutations. Characterizing the enzymatic activity of the mutated protein in vitro can then confirm its reduced sensitivity to the inhibitor.[21]
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of Selected Benzoxaborole Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Crisaborole (AN2728) | PDE4B | 57.20 | [12] |
| Compound 72 | PDE4B | 0.42 | [12] |
| Compound 19 | hCA VII | 49.2 | [22] |
| Compound 20 | hCA VII | 35.6 | [22] |
| Compound 18 | hCA IX | ~30 | [22] |
| Compound 19 | hCA IX | ~30 | [22] |
| Compound 20 | hCA IX | ~30 | [22] |
| Compound 22 | hCA IX | ~30 | [22] |
Experimental Protocols
Protocol 1: Determining Reversible Covalent Inhibition using a Jump-Dilution Assay
-
Enzyme and Inhibitor Preparation: Prepare a concentrated stock of the enzyme and the benzoxaborole inhibitor.
-
Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a predetermined time to allow for binding. A no-inhibitor control should be run in parallel.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. The final inhibitor concentration should be well below the IC50 (e.g., 0.1 times the IC50).
-
Activity Measurement: Immediately monitor the enzyme activity over time.
-
Data Analysis: Compare the activity of the enzyme pre-incubated with the inhibitor to the control. A sustained low level of activity after dilution suggests slow-reversible or irreversible covalent inhibition. A rapid recovery of activity to near-control levels suggests non-covalent or fast-reversing covalent inhibition.
Protocol 2: Assessing Benzoxaborole Stability in Aqueous Buffer
-
Sample Preparation: Prepare a solution of the benzoxaborole inhibitor in the intended aqueous assay buffer at the final experimental concentration.
-
Incubation: Incubate the solution at the experimental temperature (e.g., 37°C) for the desired duration (e.g., 0, 1, 2, 4, and 24 hours).
-
Sample Quenching: At each time point, take an aliquot of the solution and quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Store the quenched samples at -20°C until analysis.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the parent benzoxaborole compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of compound remaining at each time point can be calculated relative to the t=0 sample.
Visualizations
Caption: Signaling pathway of PDE4 inhibition by benzoxaboroles.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Logical relationships between problems and potential causes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Molecular mechanisms in the nervous and vascular systems [seiradake.web.ox.ac.uk]
- 6. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. | Semantic Scholar [semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Variability in MIC Values for LeuRS-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Minimum Inhibitory Concentration (MIC) values for LeuRS-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. By binding to LeuRS, it prevents the attachment of leucine to its corresponding transfer RNA (tRNA), leading to a halt in protein production and subsequent inhibition of bacterial growth.
Q2: What is the primary bacterial target for this compound?
A2: The primary target for this compound is Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Q3: What are the general causes of variability in MIC values?
A3: Variability in MIC values can arise from several factors, including the specific bacterial strain being tested, the composition of the culture medium, the density of the initial bacterial inoculum, the duration of the assay, and the specific protocol used for the determination.[1] Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring reproducibility.[2][3][4][5]
Troubleshooting Guide for MIC Value Variability
This guide provides a structured approach to identifying and mitigating common sources of variability in this compound MIC assays.
Problem 1: Higher than expected MIC values.
| Potential Cause | Recommended Action |
| Bacterial Strain Resistance | Verify the identity and purity of the bacterial strain. Consider the possibility of acquired resistance through mutations in the leuS gene (encoding LeuRS) or intrinsic resistance mechanisms. |
| Efflux Pump Activity | Overexpression of efflux pumps can reduce the intracellular concentration of this compound. Test for increased efflux pump activity and consider the use of an efflux pump inhibitor as a tool to confirm this mechanism. M. tuberculosis possesses numerous efflux pumps that contribute to its intrinsic drug resistance.[6] |
| High Leucine Concentration in Media | High concentrations of exogenous leucine may compete with the inhibitor, potentially leading to higher MIC values. Use a defined medium with a known and controlled concentration of leucine. |
| Inhibitor Inactivation | Ensure the stability and purity of your this compound stock solution. Improper storage or handling can lead to degradation. Prepare fresh solutions for each experiment. |
Problem 2: Poor reproducibility of MIC values.
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Density | Standardize the inoculum preparation to achieve a consistent starting bacterial density (e.g., 5 x 10^5 CFU/mL).[2] Variations in inoculum size can significantly impact MIC results.[1] |
| Variations in Media Composition | Use a consistent batch of culture medium. Cation concentrations (e.g., Mg2+) can influence the activity of some antimicrobial agents and the stability of the bacterial cell envelope. For LeuRS inhibitors, consistency in amino acid content is critical. |
| Subjective Endpoint Reading | Use a quantitative method for determining growth inhibition, such as measuring optical density (OD), to avoid subjective interpretation of visual endpoints. |
| Differences in Incubation Time | Adhere to a standardized incubation time as defined by CLSI or EUCAST guidelines. Extended incubation may allow for the emergence of resistant subpopulations. |
Data Presentation
Table 1: Factors Influencing this compound MIC Values
| Factor | Potential Impact on MIC | Recommendation for Standardization |
| Bacterial Strain | Strain-to-strain variability in susceptibility is common. | Use a well-characterized reference strain (e.g., H37Rv for M. tuberculosis) for quality control. |
| Growth Medium | Component concentrations (leucine, cations) can alter inhibitor efficacy. | Use a defined medium where possible. If using complex media (e.g., Middlebrook 7H9), ensure batch consistency. |
| Inoculum Size | Higher inoculum can lead to higher MICs (inoculum effect). | Standardize inoculum to 5 x 10^5 CFU/mL as per CLSI/EUCAST guidelines.[2] |
| Incubation Conditions | Time and temperature variations can affect bacterial growth and inhibitor stability. | Maintain consistent incubation time (e.g., 16-20 hours for many bacteria) and temperature (e.g., 37°C). |
| MIC Method | Broth microdilution, agar dilution, and gradient diffusion can yield slightly different results. | Consistently use a single, validated method (e.g., broth microdilution). |
Experimental Protocols
Key Experiment: Broth Microdilution MIC Assay for this compound against M. tuberculosis
This protocol is based on CLSI and EUCAST guidelines for broth microdilution testing of mycobacteria.
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Visualizations
Caption: Workflow for determining the MIC of this compound.
Caption: Inhibition of protein synthesis by this compound.
Caption: A logical approach to troubleshooting MIC variability.
References
- 1. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 3. EUCAST: Guidance Documents [eucast.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
Validation & Comparative
Validating the On-Target Activity of LeuRS-IN-1 in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LeuRS-IN-1 (also known as GSK656) with other leucyl-tRNA synthetase (LeuRS) inhibitors against Mycobacterium tuberculosis (M. tuberculosis). The on-target activity of these compounds is validated through supporting experimental data and detailed methodologies.
Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in bacterial protein synthesis, making it a validated and promising target for the development of novel anti-tuberculosis drugs.[1] this compound is a potent inhibitor belonging to the benzoxaborole class of compounds, which have demonstrated significant activity against M. tuberculosis.[1][2] This guide will delve into the specifics of this compound's performance and compare it with other relevant LeuRS inhibitors.
Comparative Performance of LeuRS Inhibitors
The following table summarizes the key performance indicators for this compound and other notable LeuRS inhibitors. The data highlights the enzymatic inhibition, whole-cell activity, and selectivity, which are crucial for evaluating the potential of a drug candidate.
| Compound | Class | M. tuberculosis LeuRS IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Human Cytoplasmic LeuRS IC50 (µM) | Selectivity Index (Human/ M. tb) |
| This compound (GSK656) | Benzoxaborole | 0.20[1] | 0.08[1] | 132[1] | 660 |
| AN3016 | Benzoxaborole | 3.5[3] | ~2.3 (1 µg/ml)[3] | Not Reported | Not Reported |
| AN3017 | Benzoxaborole | 0.64[3] | ~4.2 (1.8 µg/ml)[3] | Not Reported | Not Reported |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. Selectivity Index: Ratio of human cytoplasmic LeuRS IC50 to M. tuberculosis LeuRS IC50. A higher value indicates greater selectivity for the bacterial enzyme.
Mechanism of Action and Experimental Workflows
To better understand the underlying principles of LeuRS inhibition and the methods used for validation, the following diagrams illustrate the key pathways and experimental processes.
References
- 1. Discovery of a Potent and Specific M. tuberculosis Leucyl-tRNA Synthetase Inhibitor: (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of LeuRS-IN-1 with First-Line Tuberculosis Drugs: A Methodological Guide
Absence of Published Data: As of late 2025, a comprehensive review of published scientific literature reveals no specific experimental data evaluating the synergistic effects of the leucyl-tRNA synthetase inhibitor, LeuRS-IN-1, in combination with the first-line anti-tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for conducting such an evaluation. It outlines the mechanisms of action of these drugs, detailed experimental protocols for assessing synergy, and the necessary visualizations to support such research.
Introduction to the Compounds
A successful combination therapy for tuberculosis (TB) often relies on the synergistic or additive effects of drugs that target different bacterial pathways, leading to enhanced mycobacterial killing and a lower likelihood of developing drug resistance.
This compound: This compound is a potent inhibitor of the Mycobacterium tuberculosis leucyl-tRNA synthetase (M.tb LeuRS).[1][2] This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting this enzyme, this compound effectively halts protein production, leading to bacterial cell death.
First-Line Anti-Tuberculosis Drugs: The standard first-line treatment for drug-susceptible TB is a combination of four drugs:
-
Isoniazid (INH): A prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4][5]
-
Rifampicin (RIF): This drug inhibits the bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and halting protein synthesis.[6][7][8]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Its exact mechanism is not fully elucidated but is thought to disrupt membrane transport and energy production.[9][10][11]
-
Ethambutol (EMB): This bacteriostatic agent inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[12]
Potential for Synergy: A Mechanistic Hypothesis
The combination of this compound with first-line TB drugs presents a compelling hypothesis for synergistic activity. This compound targets protein synthesis, a fundamental cellular process, while the first-line agents disrupt cell wall synthesis (Isoniazid, Ethambutol), transcription (Rifampicin), and potentially membrane energetics (Pyrazinamide). The simultaneous disruption of these distinct and vital pathways could lead to a more rapid and complete eradication of M. tuberculosis. For instance, weakening the cell wall with isoniazid or ethambutol could potentially enhance the intracellular penetration and efficacy of this compound.
Experimental Protocols for Synergy Evaluation
To quantitatively assess the interaction between this compound and first-line TB drugs, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each drug (this compound, Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol) against the target M. tuberculosis strain (e.g., H37Rv) must first be determined individually.
Protocol:
-
Prepare a twofold serial dilution of each drug in a 96-well microtiter plate using an appropriate broth medium, such as Middlebrook 7H9.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for a defined period (typically 7-14 days).
-
Assess bacterial growth using a visual indicator like resazurin, which changes color in the presence of viable bacteria, or by measuring optical density.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is the most common method for evaluating the in vitro interactions of two antimicrobial agents.
Protocol:
-
In a 96-well microtiter plate, prepare serial dilutions of Drug A (e.g., this compound) along the x-axis and serial dilutions of Drug B (e.g., Isoniazid) along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculate all wells with a standardized suspension of M. tuberculosis.
-
Include control wells with each drug alone to re-determine the MIC in the same experiment.
-
Incubate the plate under the same conditions as the MIC assay.
-
After incubation, determine the MIC of each drug in the presence of the other.
Calculation of the Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to quantify the nature of the drug interaction.
Formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
The results of the checkerboard assays should be summarized in tables to clearly present the synergistic, additive, or antagonistic interactions.
Table 1: Hypothetical MICs of Individual Anti-Tuberculosis Drugs
| Drug | MIC (µg/mL) |
| This compound | Data to be determined |
| Isoniazid | Data to be determined |
| Rifampicin | Data to be determined |
| Pyrazinamide | Data to be determined |
| Ethambutol | Data to be determined |
Table 2: Hypothetical FICI Values for this compound in Combination with First-Line TB Drugs
| Drug Combination | FICI Value | Interaction |
| This compound + Isoniazid | Data to be determined | To be determined |
| This compound + Rifampicin | Data to be determined | To be determined |
| This compound + Pyrazinamide | Data to be determined | To be determined |
| This compound + Ethambutol | Data to be determined | To be determined |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and the experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action of first-line TB drugs.
Caption: Experimental workflow for synergy testing.
Conclusion
While there is a clear scientific rationale for investigating the synergistic potential of this compound with first-line anti-tuberculosis drugs, there is currently no published experimental data to support or refute this hypothesis. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers to undertake such studies. The discovery of synergistic combinations is paramount in the development of novel, more effective, and shorter treatment regimens for tuberculosis, and the evaluation of this compound in this context is a promising avenue of research.
References
- 1. Cell wall inhibitors increase the accumulation of rifampicin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Anti-Mycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation [mdpi.com]
- 11. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectinamides are effective partner agents for the treatment of tuberculosis in multiple mouse infection models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of Novel Drug Candidates for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutic agents. This guide provides a comparative analysis of the preclinical data for five promising new drug candidates: Sutezolid, PBTZ169, OPC-167832, Q203, and DC-159a. The following sections summarize their mechanisms of action, in vitro and in vivo efficacy, safety profiles, and key experimental protocols to aid in the evaluation of their potential for further clinical development.
At a Glance: Key Preclinical Data of Novel TB Drug Candidates
The following tables provide a quantitative summary of the preclinical performance of each drug candidate, offering a side-by-side comparison of their efficacy and safety profiles.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Drug Candidate | Mechanism of Action | MIC Range (μg/mL) against Drug-Susceptible Mtb | MIC Range (μg/mL) against Drug-Resistant Mtb |
| Sutezolid | Protein synthesis inhibition (Oxazolidinone) | ≤0.062[1] | Effective against MDR/XDR strains |
| PBTZ169 | Cell wall synthesis inhibition (DprE1 inhibitor) | ~0.0002 (in vitro) | Active against MDR/XDR isolates |
| OPC-167832 | Cell wall synthesis inhibition (DprE1 inhibitor) | 0.00024 - 0.002[2] | 0.00024 - 0.001 (against various resistant strains)[3] |
| Q203 (Telacebec) | Energy metabolism inhibition (Cytochrome bc1 complex inhibitor) | Low nanomolar range[4][5] | Low nanomolar range against MDR/XDR isolates[4] |
| DC-159a | DNA synthesis inhibition (Fluoroquinolone) | MIC90: 0.06 | MIC90: 0.5 (against fluoroquinolone-resistant MDR isolates) |
Table 2: In Vivo Efficacy in Murine Models of Chronic TB Infection
| Drug Candidate | Mouse Model | Dosage | Treatment Duration | Reduction in Lung CFU (log10) |
| Sutezolid | Murine model | Not specified | 4 vs. 2 months (in combination) | Lower relapse rate compared to standard therapy[1] |
| PBTZ169 | Murine model of chronic TB | 50 mg/kg | 4 weeks | >1 log reduction (superior to BTZ043 at the same dose)[6] |
| OPC-167832 | Mouse model of chronic TB | 0.625 - 10 mg/kg | 4 weeks | Significant dose-dependent reduction[7] |
| Q203 (Telacebec) | Mouse model of tuberculosis | < 1 mg/kg | Not specified | Efficacious at low doses[4][5] |
| DC-159a | Murine model | 25, 50, 100 mg/kg | 2 months (initial phase) | Dose-dependent bactericidal activity, superior to moxifloxacin at 100 mg/kg[8] |
Table 3: Preclinical Safety and Pharmacokinetic Profile
| Drug Candidate | Cytotoxicity (Cell Line) | Key Preclinical Safety Findings | Key Pharmacokinetic Parameters (Mouse Model) |
| Sutezolid | Not specified | Concerns regarding potential neurotoxicity and hepatotoxicity[9] | Plasma half-life of 4 hours[10] |
| PBTZ169 | Not specified | Good safety profile in preclinical toxicology assessments[11][12] | Good pharmacodynamics[12][13] |
| OPC-167832 | Not specified | Favorable safety profile in preclinical studies[13] | tmax: 0.5-1.0 h; t1/2: 1.3-2.1 h[3] |
| Q203 (Telacebec) | Not specified | Safety profiles compatible with once-daily dosing[4][5] | Not specified |
| DC-159a | Not specified | Less likely to select for resistance in other pathogens compared to other fluoroquinolones | Similar pharmacokinetics to moxifloxacin[8] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular targets of these novel drug candidates is crucial for predicting their efficacy and potential for combination therapy.
Sutezolid: Inhibition of Protein Synthesis
Sutezolid, an oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][10] This mechanism is distinct from many first-line TB drugs, suggesting a low probability of cross-resistance.
PBTZ169 and OPC-167832: Targeting Cell Wall Synthesis
Both PBTZ169 and OPC-167832 are potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1).[6][7][11] DprE1 is essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall.
Q203 (Telacebec): Disrupting Energy Metabolism
Q203 targets the cytochrome bc1 complex (QcrB) of the electron transport chain, a novel mechanism for an anti-TB agent.[4][14] By inhibiting this complex, Q203 disrupts ATP synthesis, leading to energy depletion and bacterial cell death.
DC-159a: A Novel Fluoroquinolone
As a member of the fluoroquinolone class, DC-159a inhibits DNA gyrase, an enzyme essential for DNA replication. Its potent activity against fluoroquinolone-resistant strains suggests an improved binding affinity or a different interaction with the target enzyme compared to older fluoroquinolones.
Experimental Protocols
The following sections provide an overview of the key methodologies used in the preclinical evaluation of these novel TB drug candidates.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.
General Protocol:
-
Bacterial Culture: M. tuberculosis strains (e.g., H37Rv for drug-susceptible testing) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Dilution: The drug candidates are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is read as the lowest drug concentration in which no visible bacterial growth is observed, often aided by a viability indicator like Resazurin.
In Vivo Efficacy Testing: Murine Model of Chronic TB Infection
Objective: To evaluate the bactericidal or sterilizing activity of a drug candidate in a living organism.
General Protocol:
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low dose of aerosolized M. tuberculosis to establish a chronic infection.
-
Treatment: After a set period to allow the infection to establish (typically 4-6 weeks), treatment with the drug candidate (administered orally or via gavage) is initiated.
-
Endpoint: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested.
-
CFU Enumeration: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFUs) are counted to determine the bacterial load.
In Vitro Cytotoxicity Assay
Objective: To assess the toxicity of a drug candidate against mammalian cells.
General Protocol:
-
Cell Culture: A human cell line (e.g., THP-1 monocytes or A549 lung epithelial cells) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density.
-
Drug Exposure: The cells are exposed to serial dilutions of the drug candidate.
-
Incubation: The plate is incubated for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, or a fluorescence-based assay. The 50% cytotoxic concentration (CC50) is then calculated.
Conclusion
The preclinical data for Sutezolid, PBTZ169, OPC-167832, Q203, and DC-159a demonstrate their potential as valuable additions to the anti-tuberculosis drug pipeline. Each candidate possesses a distinct mechanism of action, offering the possibility of novel combination therapies that could shorten treatment duration and improve outcomes for patients with drug-resistant TB. While the in vitro and in vivo efficacy data are promising, further investigation into their long-term safety, pharmacokinetic profiles in humans, and efficacy in diverse preclinical models that more closely mimic human lung pathology will be critical for their successful clinical translation. This guide serves as a foundational resource for researchers and drug developers to compare these promising candidates and inform future research directions.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Novel modeling approach integrating population pharmacokinetics and interspecies scaling to predict human pharmacokinetics of the new anti-tuberculosis agent telacebec (Q203) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.skku.edu [pure.skku.edu]
- 9. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of LeuRS-IN-1: A Guide for Laboratory Professionals
Researchers and scientists handling LeuRS-IN-1 must adhere to specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, ensuring the proper management of this compound waste, in line with established safety protocols.
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary disposal method for this compound and its containers is through an approved waste disposal plant[1].
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator, especially in areas with inadequate ventilation[1].
Ensure that an eyewash station and safety shower are readily accessible in the handling area[1].
Step-by-Step Disposal Procedure
-
Collection of Waste: All this compound waste, including unused product and contaminated materials, should be collected in a designated, properly labeled, and sealed container.
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in general waste streams[1]. Measures must be taken to prevent its entry into drains, water courses, or the soil[1].
-
Manage Spills: In the event of a spill, collect the spillage using appropriate absorbent material[1]. The collected material should then be treated as hazardous waste and placed in the designated waste container.
-
Container Disposal: The container with this compound waste must be sent to an approved waste disposal facility[1]. Contact your institution's environmental health and safety (EHS) office to arrange for pickup and disposal by a licensed contractor.
Chemical and Hazard Information
The following table summarizes the key hazard information for this compound hydrochloride, which informs the necessary disposal precautions.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Incompatible Materials: Avoid mixing this compound waste with strong acids/alkalis or strong oxidizing/reducing agents[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the research community.
References
Essential Safety and Operational Guide for Handling LeuRS-IN-1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Handling, and Disposal Protocols for the Potent M. tuberculosis Leucyl-tRNA Synthetase Inhibitor, LeuRS-IN-1.
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a potent and orally active inhibitor of M. tuberculosis leucyl-tRNA synthetase (M.tb LeuRS). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Key Safety and Physical Data
A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes key data points.
| Property | Value |
| Chemical Formula | C₁₀H₁₃BClNO₃ |
| Molecular Weight | 241.48 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C, In solvent: -80°C |
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available, a suitable respirator may be necessary.
Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area.
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the action of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This enzyme is critical for protein synthesis, and its inhibition leads to the disruption of essential cellular processes and ultimately, bacterial cell death.
Caption: Inhibition of M.tb LeuRS by this compound blocks protein synthesis, leading to bacterial cell death.
Experimental Protocols
While a specific, detailed protocol for an assay using this compound is not publicly available, a generalized cell viability assay protocol, commonly used for evaluating compounds of this nature, is provided below. This protocol is for a resazurin-based assay, which measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in a complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the EC₅₀ value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy and cytotoxicity of this compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and culture plates, should be considered contaminated. These items should be collected in a designated, labeled biohazard or chemical waste container and disposed of according to your institution's hazardous waste management guidelines.
-
Liquid Waste: Liquid waste containing this compound, such as cell culture medium from treated wells, should be collected and disposed of as hazardous chemical waste. Do not pour it down the sink.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
